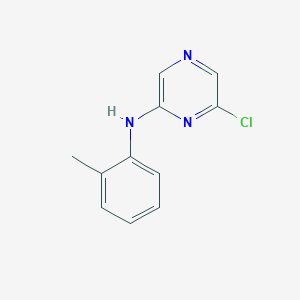

6-Chloro-N-(o-tolyl)pyrazin-2-amine

Description

Significance of the Pyrazine (B50134) Core in Contemporary Heterocyclic Drug Discovery

The pyrazine nucleus is a vital scaffold in medicinal chemistry, featured in numerous clinically approved drugs. bldpharm.com Its electron-deficient nature, arising from the electronegativity of the two nitrogen atoms, significantly influences its chemical reactivity and physical properties. In drug design, the pyrazine ring is often employed as a bioisostere for benzene, pyridine, or pyrimidine (B1678525) rings, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. bldpharm.com One of the key features of the pyrazine core is the ability of its nitrogen atoms to act as hydrogen bond acceptors. This characteristic is frequently exploited in the design of kinase inhibitors, where the pyrazine nitrogen can form a crucial hydrogen bond with an amino acid residue in the hinge region of the kinase's ATP-binding pocket. bldpharm.com The structural planarity of the pyrazine ring also facilitates π-stacking interactions with aromatic residues in biological targets. sigmaaldrich.com The versatility of the pyrazine scaffold is demonstrated by its presence in drugs with diverse therapeutic applications, including the antidiabetic medication Glipizide, the anticancer agent Bortezomib, and the antiviral drug Telaprevir. bldpharm.com

Overview of Aminopyrazine Derivatives in Life Science Research

Aminopyrazines, which feature one or more amino groups appended to the pyrazine core, represent a particularly fruitful subclass of pyrazine derivatives in life science research. drugbank.com The amino group can serve as a hydrogen bond donor, complementing the acceptor properties of the ring nitrogens and enabling more complex interactions with biological macromolecules. drugbank.com This has led to the exploration of aminopyrazine derivatives across a wide spectrum of therapeutic areas. For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. drugbank.com Furthermore, aminopyrazine derivatives have been designed as potent inhibitors of specific enzymes, such as mitogen-activated protein kinase-activated protein kinase 2 (MK-2) for inflammatory conditions and fibroblast growth factor receptor (FGFR) for cancer therapy. mdpi.comnih.gov The ongoing research into these compounds highlights the aminopyrazine scaffold's potential for generating novel therapeutic agents through strategic structural modifications. nih.gov

Historical and Current Research Trajectories for Halogenated Aminopyrazines

The introduction of halogen atoms onto the aminopyrazine scaffold is a well-established strategy in medicinal and organic chemistry. Halogenation can profoundly impact a molecule's properties by altering its electronics, lipophilicity, and metabolic stability. Historically, halogenated aminopyrazines have served as versatile intermediates in organic synthesis. The presence of a halogen, typically chlorine or bromine, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of more complex molecular architectures. mdpi.com

Current research continues to leverage these properties. For example, novel halogenated pyrazine-based chalcones have been investigated as potential antimicrobial drugs, demonstrating activity against various fungal and bacterial strains, including Mycobacterium tuberculosis. agrojournal.org The electron-withdrawing nature of halogens can enhance the biological activity of the pyrazine core. Studies have shown that halogenated phenazines, which share the diazine structural motif, can eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics. mdpi.com This ongoing work underscores the continued importance of halogenated aminopyrazines as both key building blocks and potential bioactive agents in their own right.

Rationale for Academic Inquiry into 6-Chloro-N-(o-tolyl)pyrazin-2-amine

While specific, in-depth research literature on this compound is not extensively published, its chemical structure provides a clear rationale for its importance in academic and industrial research, primarily as a synthetic intermediate and a molecular building block. The compound, identified by CAS Number 445264-64-2, combines three key structural motifs: the aminopyrazine core, a reactive chloro substituent, and an N-aryl (o-tolyl) group. bldpharm.com

Physicochemical and Structural Properties

Below are the key identifiers and computed physicochemical properties for this compound.

| Property | Value |

|---|---|

| CAS Number | 445264-64-2 bldpharm.com |

| Molecular Formula | C11H10ClN3 |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 6-chloro-N-(2-methylphenyl)pyrazin-2-amine |

| Canonical SMILES | CC1=CC=CC=C1NC2=NC=C(C=N2)Cl |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Research Findings and Synthetic Utility

Although detailed biological studies on this compound are not prominent in the literature, its value is well-established in the context of synthetic chemistry. Its structure is analogous to many intermediates used in the synthesis of kinase inhibitors and other biologically active molecules.

Synthesis: The synthesis of N-arylpyrimidin-2-amines is often achieved through methods like Buchwald-Hartwig amination. mdpi.com A plausible and common synthetic route to this compound would involve the palladium-catalyzed cross-coupling of 2,6-dichloropyrazine (B21018) with o-toluidine (B26562). This reaction provides a direct and efficient method for forming the C-N bond.

Reactivity and Applications: The primary utility of this compound is as a versatile chemical intermediate. The chlorine atom at the 6-position is the key reactive site for subsequent chemical modifications.

Cross-Coupling Reactions: The chloro group can be readily displaced or coupled using various transition-metal-catalyzed reactions. For instance, a Suzuki coupling with an arylboronic acid would yield a 6-aryl-N-(o-tolyl)pyrazin-2-amine. Similarly, a Sonogashira coupling could introduce an alkyne moiety, while a subsequent Buchwald-Hartwig amination could install a different amino group, leading to highly functionalized pyrazine cores.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine ring facilitates SNAr reactions at the C6 position, allowing for the introduction of various nucleophiles such as amines, alcohols, or thiols.

The presence of the o-tolyl group provides a specific steric and electronic environment that can be advantageous in creating molecules with high target specificity. By serving as a readily available, functionalizable building block, this compound enables the rapid assembly of diverse molecular libraries essential for modern high-throughput screening and drug discovery campaigns.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-(2-methylphenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-8-4-2-3-5-9(8)14-11-7-13-6-10(12)15-11/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGHBZIDDTYLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264847 | |

| Record name | 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445264-64-2 | |

| Record name | 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445264-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N-(2-methylphenyl)-2-pyrazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Design and Methodologies for 6 Chloro N O Tolyl Pyrazin 2 Amine

Retrosynthetic Analysis of the 6-Chloro-N-(o-tolyl)pyrazin-2-amine Scaffold

A retrosynthetic analysis of this compound logically commences by disconnecting the most synthetically accessible bond. In this case, the C-N bond between the pyrazine (B50134) ring and the ortho-tolyl group is the prime candidate for disconnection. This strategic bond cleavage simplifies the target molecule into two readily obtainable or synthesizable precursors: the heterocyclic building block, 2-amino-6-chloropyrazine (B134898), and an appropriate ortho-tolyl precursor, typically o-toluidine (B26562) or a related derivative.

This retrosynthetic approach is guided by the principle of identifying robust and high-yielding bond-forming reactions that can connect these two key fragments in the forward synthesis. The primary forward reactions considered for this C-N bond formation are nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Precursor Synthesis Strategies

Synthesis of the 2-Amino-6-chloropyrazine Building Block

2-Amino-6-chloropyrazine is a fundamental intermediate in the synthesis of numerous biologically active compounds. ontosight.aiontosight.ai Its chemical structure consists of a pyrazine ring substituted with an amino group at the 2-position and a chlorine atom at the 6-position. ontosight.ai This compound is typically a white to off-white crystalline solid. ontosight.ai

There are several established methods for its synthesis. One common approach involves the direct chlorination of 2-aminopyrazine. ontosight.aiontosight.ai This method leverages the reactivity of the pyrazine ring towards electrophilic halogenation, with subsequent purification to isolate the desired product. An alternative strategy is the amination of a di-halogenated pyrazine, such as 2,6-dichloropyrazine (B21018). This reaction proceeds via nucleophilic substitution, where one of the chlorine atoms is displaced by an amino group. The synthesis of the related compound, 2-amino-6-chloropyridine, has been achieved by the reduction of 2-hydrazino-6-chloropyridine, which in turn is prepared from 2,6-dichloropyridine (B45657) and hydrazine (B178648) hydrate. psu.edu This suggests that similar reductive amination strategies could be applicable to the pyrazine system.

Preparation of ortho-Tolyl Precursors

The most direct and common precursor for the introduction of the ortho-tolyl group is o-toluidine (2-methylaniline). wikipedia.org Industrially, o-toluidine is produced through a two-step process starting from toluene (B28343). wikipedia.orgnih.gov First, toluene undergoes nitration to yield a mixture of nitrotoluene isomers, with conditions optimized to favor the ortho product, 2-nitrotoluene (B74249). wikipedia.org This mixture is then separated by distillation. The isolated 2-nitrotoluene is subsequently reduced to o-toluidine via catalytic hydrogenation. wikipedia.org Other laboratory-scale reduction methods for converting o-nitrotoluene to o-toluidine include the use of iron or tin in the presence of hydrochloric acid. sciencemadness.org

C-N Bond Formation via Amination Reactions

The final and key step in the synthesis of this compound is the formation of the C-N bond between the two primary precursors. Two principal methodologies are employed for this transformation: direct nucleophilic aromatic substitution and transition metal-catalyzed amination.

Direct Nucleophilic Aromatic Substitution Approaches on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the synthesis of the target compound. wikipedia.org In this reaction, the electron-deficient pyrazine ring, activated by the electron-withdrawing effects of the ring nitrogens and the chloro substituent, is susceptible to attack by a nucleophile. wikipedia.orgyoutube.com In this context, o-toluidine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the 2-amino-6-chloropyrazine ring.

The reaction proceeds through a two-step addition-elimination mechanism. The initial attack of the amine forms a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and the activating groups. In the subsequent step, the leaving group, in this case, the chloride ion, is expelled, restoring the aromaticity of the ring and yielding the final product. SNAr reactions on halo-heterocycles often require heating to proceed at a reasonable rate. youtube.com The reactivity order for halogens in SNAr reactions is typically F > Cl > Br > I, which is opposite to that of SN2 reactions. masterorganicchemistry.com

Transition Metal-Catalyzed Aminations (e.g., Buchwald-Hartwig Coupling Analogues)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, particularly for the synthesis of aryl amines. preprints.orgnih.gov This palladium-catalyzed cross-coupling reaction provides an efficient alternative to traditional methods, often proceeding under milder conditions with a broader substrate scope and better functional group tolerance. preprints.org

In the context of synthesizing this compound, the Buchwald-Hartwig reaction would involve the coupling of 2-amino-6-chloropyrazine with o-toluidine. The reaction is driven by a palladium catalyst, typically in a low oxidation state (Pd(0)), in the presence of a suitable phosphine (B1218219) ligand and a base.

The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-amino-6-chloropyrazine, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: The o-toluidine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, which is simultaneously reduced back to its Pd(0) state, thus regenerating the catalyst for the next cycle.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. The selection of the base (e.g., sodium tert-butoxide, cesium carbonate) and solvent is also critical and must be optimized for the specific substrates. preprints.orgnih.gov

Data Tables

Table 1: Comparison of C-N Bond Formation Strategies

| Feature | Direct Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Mechanism | Addition-Elimination via Meisenheimer complex | Palladium-catalyzed cross-coupling |

| Reagents | Amine, Halogenated Pyrazine, often requires heat | Amine, Halogenated Pyrazine, Pd catalyst, Ligand, Base |

| Conditions | Typically higher temperatures | Generally milder conditions |

| Substrate Scope | More limited, requires activated ring | Broad, highly versatile |

| Functional Group Tolerance | Moderate | High |

| Advantages | Atom economical (no catalyst/ligand) | High yields, broad applicability |

| Disadvantages | Harsher conditions, potential for side reactions | Cost of catalyst/ligand, requires inert atmosphere |

Table 2: Common Components in Buchwald-Hartwig Amination

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |

| Phosphine Ligand | XantPhos, RuPhos, SPhos, BINAP | Stabilizes the Pd center, promotes oxidative addition and reductive elimination |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Metal-Free Amination Protocols

While palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are powerful tools for forming C-N bonds, there is growing interest in developing metal-free alternatives to reduce costs and minimize toxic metal contamination in the final product. acsgcipr.orgnih.gov For an electron-deficient heterocycle like pyrazine, direct nucleophilic aromatic substitution (SNAr) of a halogen represents a viable and attractive metal-free pathway.

The pyrazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms, which makes it susceptible to attack by nucleophiles. researchgate.netwikipedia.org The presence of a chlorine atom further activates the ring for SNAr. The synthesis of this compound can be envisioned starting from 2,6-dichloropyrazine. In this reaction, one of the chlorine atoms is substituted by o-toluidine.

The reaction typically proceeds by heating the dichloropyrazine with the amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated. The choice of solvent and base is critical. Aprotic polar solvents like DMF or acetone (B3395972) can facilitate the reaction. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or a tertiary amine, is often employed. An analogous synthesis of a di-p-tolyl-triazine derivative was achieved by reacting 2,4,6-trichloro-1,3,5-triazine with p-toluidine (B81030) in acetone with K₂CO₃, illustrating the feasibility of this type of transformation under relatively mild, metal-free conditions. researchgate.net

Other novel metal-free amination strategies, such as those using formamides as an amino source or photodecarboxylative aminations, have also been developed, highlighting the expanding toolkit available for such transformations. nih.govchemrxiv.org

Regioselectivity Control in Pyrazine Functionalization

When a symmetrically substituted starting material like 2,6-dichloropyrazine is used, the initial amination can occur at either the C2 or C6 position, yielding the same product. However, if the pyrazine ring already contains a directing group, or if a di-substituted pyrazine is further functionalized, controlling the position of the incoming group (regioselectivity) becomes paramount.

Regioselectivity in the functionalization of pyrazine and other nitrogen-containing heterocycles is governed by a combination of electronic and steric effects. nih.govnih.gov

Electronic Effects: The electron-withdrawing nature of the pyrazine nitrogens deactivates the adjacent carbon atoms (positions 2, 3, 5, and 6) towards electrophilic substitution but activates them for nucleophilic substitution. Substituents already present on the ring can further modulate this reactivity. An electron-donating group may direct an incoming electrophile to a specific position, while an electron-withdrawing group will enhance the susceptibility to nucleophilic attack.

Steric Hindrance: This is often a dominant factor in pyrazine chemistry. A bulky substituent on the ring will sterically hinder the adjacent positions, causing an incoming reagent, particularly a large one like o-toluidine, to react at a more accessible site. In the reaction of 2,6-dichloropyrazine, the two positions are initially equivalent. However, after the first substitution, the newly introduced N-(o-tolyl)amino group will exert a significant steric and electronic influence on the reactivity of the remaining chlorine atom.

The interplay of these factors is crucial for selectively synthesizing a desired isomer. For instance, in related heterocyclic systems, the choice of catalyst and ligands can switch the site of arylation, demonstrating that external reagents can overcome the inherent reactivity of the substrate. nih.gov

| Factor | Influence on Incoming Nucleophile | Example/Rationale |

|---|---|---|

| Electronic Effects of Ring Nitrogens | Activates C2, C3, C5, C6 positions for nucleophilic attack. | The pyrazine core is electron-deficient, facilitating SNAr with amines. researchgate.net |

| Existing Substituents | Electron-withdrawing groups (e.g., -NO₂) enhance SNAr. Electron-donating groups (e.g., -NH₂) can direct subsequent reactions. | The first amino group added modifies the electronic landscape for any subsequent substitutions. |

| Steric Hindrance | Bulky groups on the pyrazine or the nucleophile direct substitution to less crowded positions. | A bulky amine will preferentially attack the less hindered of two available chloro-positions. nih.gov |

| Reaction Conditions | Catalyst systems (in metal-catalyzed routes) or solvents can influence which isomeric product is favored. | Different palladium-ligand systems can lead to different regioisomers in cross-coupling reactions. nih.gov |

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Achieving a high yield of the target compound requires systematic optimization of various reaction parameters. bristol.ac.ukresearchgate.net Whether pursuing a metal-free SNAr or a metal-catalyzed pathway, variables such as the choice of base, solvent, temperature, and reaction time must be carefully screened. Design of Experiments (DoE) is a powerful methodology for efficiently exploring the parameter space and identifying the optimal conditions. acsgcipr.orgbristol.ac.uk

Key parameters for optimization include:

Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in metal-catalyzed aminations, while weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used in SNAr reactions. acs.org The stoichiometry of the base can also impact yield.

Solvent: The solvent must be compatible with the reactants and reaction type. Aprotic polar solvents such as dioxane, toluene, DMF, or DMSO are frequently employed. The polarity of the solvent can influence reaction rates and, in some cases, selectivity. acs.org

Reaction Time: Reactions must be monitored to determine the point of maximum conversion without significant formation of byproducts.

The following table illustrates a hypothetical optimization study for the synthesis, showing how varying conditions can affect the product yield.

| Entry | Starting Material | Amine | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2,6-Dichloropyrazine | o-toluidine (1.1 eq) | K₂CO₃ (2.0) | Acetone | 60 | 24 | 45 |

| 2 | 2,6-Dichloropyrazine | o-toluidine (1.1 eq) | K₂CO₃ (2.0) | DMF | 100 | 12 | 68 |

| 3 | 2,6-Dichloropyrazine | o-toluidine (1.1 eq) | Cs₂CO₃ (2.0) | Toluene | 110 | 12 | 75 |

| 4 | 2,6-Dichloropyrazine | o-toluidine (1.1 eq) | NaOtBu (2.0) | Dioxane | 100 | 8 | 82 |

| 5 | 2,6-Dichloropyrazine | o-toluidine (1.1 eq) | NaOtBu (2.0) | DMF | 80 | 8 | 79 |

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment of 6 Chloro N O Tolyl Pyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural map of 6-Chloro-N-(o-tolyl)pyrazin-2-amine can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the protons on both the pyrazine (B50134) and the o-tolyl rings. The two protons on the pyrazine ring would likely appear as two distinct singlets. The four protons of the o-tolyl group would present as a more complex set of multiplets, typically in the downfield region of the spectrum, due to their varied electronic environments and spin-spin coupling interactions.

A broad singlet, corresponding to the amine (N-H) proton, would also be anticipated, with its chemical shift being sensitive to solvent and concentration. The methyl group on the o-tolyl ring would produce a characteristic singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each set, confirming the presence of the respective molecular fragments.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazine-H | ~8.0-8.5 | Singlet | 1H |

| Pyrazine-H | ~7.8-8.2 | Singlet | 1H |

| Amine-NH | Variable (broad) | Singlet | 1H |

| o-Tolyl-H (aromatic) | ~7.0-7.5 | Multiplet | 4H |

| o-Tolyl-CH₃ | ~2.2-2.4 | Singlet | 3H |

Note: These are predicted values and actual experimental data may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, a total of 11 distinct signals would be expected, corresponding to the 11 carbon atoms in the molecule, assuming no accidental equivalence.

The carbon atoms of the pyrazine ring would resonate at the lower field end of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the chlorine atom. The carbons of the o-tolyl ring would also appear in the aromatic region, with the methyl-bearing carbon and the amine-substituted carbon having characteristic shifts. The carbon of the methyl group would be found at the high-field end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazine-C (C-Cl) | ~150-155 |

| Pyrazine-C (C-N) | ~155-160 |

| Pyrazine-C | ~130-140 |

| Pyrazine-C | ~125-135 |

| o-Tolyl-C (C-N) | ~135-140 |

| o-Tolyl-C (C-CH₃) | ~130-135 |

| o-Tolyl-C (aromatic) | ~120-130 |

| o-Tolyl-CH₃ | ~15-20 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. This would be instrumental in confirming the connectivity of the protons within the o-tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons and for confirming the connectivity between the pyrazine and o-tolyl moieties through the amine linkage.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing insights into its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺. Given the presence of chlorine, a characteristic isotopic pattern for the [M+H]⁺ peak would be observed, with two signals separated by approximately 2 m/z units and a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule with a high degree of confidence. The measured accurate mass of the [M+H]⁺ ion would be compared to the calculated theoretical mass for the chemical formula C₁₁H₁₁ClN₃⁺. This confirmation of the elemental formula is a crucial step in the definitive identification of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis | Ion | Predicted m/z | Notes |

| ESI-MS | [M+H]⁺ | 220.06 (for ³⁵Cl), 222.06 (for ³⁷Cl) | Characteristic 3:1 isotopic pattern. |

| HRMS | [M+H]⁺ | Calculated: 220.0636 (for C₁₁H₁₁³⁵ClN₃) | Provides confirmation of elemental formula. |

Note: These are predicted values and actual experimental data may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The secondary amine (N-H) linkage between the pyrazine and tolyl rings would likely produce a sharp to medium absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the aromatic tolyl and pyrazine rings would appear around 3000-3100 cm⁻¹.

The C=N and C=C stretching vibrations within the pyrazine ring are anticipated to generate several bands in the 1400-1600 cm⁻¹ region. Aromatic C-H bending vibrations would be observed as a series of weaker absorptions in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch from the chlorinated pyrazine ring is expected to show a strong band in the lower wavenumber region, typically between 600-800 cm⁻¹.

Table 1: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Secondary Amine (N-H) Stretch | 3300 - 3500 | Sharp to medium band |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak bands |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Multiple medium to strong bands |

| C-N Stretch | 1250 - 1350 | Medium to strong band |

Chromatographic Techniques for Purity Verification

Chromatographic methods are essential for assessing the purity of a chemical compound by separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for verifying the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous buffer. Detection would most commonly be performed using a UV detector, set to a wavelength where the pyrazine and tolyl chromophores exhibit strong absorbance. A pure sample would be expected to yield a single major peak at a specific retention time under defined conditions. The presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed for purity assessment, provided the compound is thermally stable and sufficiently volatile. The gas chromatogram would separate the target compound from any volatile impurities, with a pure sample showing one primary peak. The coupled mass spectrometer would then fragment the molecule, providing a characteristic mass spectrum. The molecular ion peak [M]⁺ would be expected, along with fragment ions corresponding to the loss of the chlorine atom, the tolyl group, or other characteristic cleavages of the pyrazine ring structure. This fragmentation pattern serves as a fingerprint for structural confirmation.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would need to be grown. The analysis would provide precise atomic coordinates, bond lengths, and bond angles. aalto.fi

If data were available, it would definitively confirm the connectivity of the atoms, the planarity of the pyrazine ring, and the dihedral angle between the pyrazine and the o-tolyl rings. This dihedral angle is a key conformational feature. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding (if present) or π-π stacking, which stabilize the solid-state structure. However, no published crystal structure for this specific compound could be located in the Cambridge Structural Database (CSD) or other crystallographic resources. mdpi.com

Exploration of Biological Activities and Potential Mechanisms of Action of 6 Chloro N O Tolyl Pyrazin 2 Amine Analogues

Antimicrobial Spectrum Evaluation (in vitro studies)

Analogues of 6-Chloro-N-(o-tolyl)pyrazin-2-amine have been systematically evaluated for their efficacy against a wide range of microbial pathogens. These in vitro studies are crucial in identifying lead compounds for further development.

Antibacterial Activity Assessment Against Pathogenic Strains

The antibacterial potential of pyrazine (B50134) derivatives has been investigated against both Gram-positive and Gram-negative bacteria. A series of pyrazine-2-carbohydrazide (B1222964) derivatives demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis. emanuscript.tech Specifically, compounds PH01, PH02, PH03, PH04, PH08, PH09, and PH10 were active against these Gram-positive strains. emanuscript.tech In contrast, activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhi was more limited, with only a few derivatives showing efficacy. emanuscript.tech

Another study on N-substituted 3-aminopyrazine-2-carboxamides found that antibacterial activity was present in phenyl and alkyl derivatives but absent in benzyl (B1604629) derivatives. nih.gov The activity of alkyl derivatives against Mycobacterium tuberculosis and M. kansasii increased with the length of the carbon side chain. nih.gov For instance, weak antibacterial activity was observed for compounds with six- and seven-carbon alkyl chains. nih.gov Furthermore, some pyrazine-2-carboxylic acid derivatives of piperazines exhibited good antimicrobial activity against a panel of clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com

A separate investigation into pyrazine containing thiazolines and thiazolidinones revealed significant antibacterial activity against both Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and S. typhi) bacteria. nih.gov Compounds 11, 12, and 40 from this series were identified as the most potent. nih.gov

Table 1: Antibacterial Activity of Selected Pyrazine Analogues

| Compound/Series | Bacterial Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Pyrazine-2-carbohydrazides (PH01-PH04, PH08-PH10) | Staphylococcus aureus, Bacillus subtilis | Active | emanuscript.tech |

| Pyrazine-2-carbohydrazides (PH05, PH06, PH07) | Escherichia coli | Active | emanuscript.tech |

| N-substituted 3-aminopyrazine-2-carboxamides (Alkyl derivatives) | M. tuberculosis, M. kansasii | Activity increases with carbon chain length | nih.gov |

| Pyrazine-2-carboxylic acid derivatives of piperazines (P4, P10) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Good activity | rjpbcs.com |

| Pyrazine containing thiazolines (11, 12, 40) | S. aureus, B. subtilis, E. coli, S. typhi | Potent activity | nih.gov |

Antifungal Activity Assessment Against Fungal Strains

The antifungal properties of pyrazine analogues have also been a focus of research. In a study of pyrazine analogs of chalcones, (E)-1-(5-isopropylpyrazin-2-yl)-3-(substituted phenyl)-prop-2-en-1-ones were tested against eight fungal strains. nih.gov The most susceptible fungus was Trichophyton mentagrophytes, with nitro-substituted derivatives showing activity comparable to fluconazole. nih.gov However, none of the compounds were as effective as terbinafine. nih.gov

N-substituted 3-aminopyrazine-2-carboxamides demonstrated antifungal activity across all structural subtypes (benzyl, alkyl, and phenyl), particularly against Trichophyton interdigitale and Candida albicans. nih.gov Similarly, certain pyrazine-2-carboxylic acid derivatives of piperazines, specifically compounds 'P10' and 'P4', showed high activity against C. albicans with a minimum inhibitory concentration (MIC) value of 3.125µg/mL. rjpbcs.com

In another study, N-pyrazinoyl substituted amino acid derivatives were evaluated against fungal strains including Candida albicans and Aspergillus flavus, but none of the synthesized compounds showed any significant activity. nih.govnih.gov

Table 2: Antifungal Activity of Selected Pyrazine Analogues

| Compound/Series | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| Pyrazine analogs of chalcones (nitro-substituted) | Trichophyton mentagrophytes | Comparable to fluconazole | nih.gov |

| N-substituted 3-aminopyrazine-2-carboxamides | Trichophyton interdigitale, Candida albicans | Active | nih.gov |

| Pyrazine-2-carboxylic acid derivatives of piperazines (P4, P10) | Candida albicans | MIC = 3.125µg/mL | rjpbcs.com |

| N-pyrazinoyl substituted amino acids | Candida albicans, Aspergillus flavus | No significant activity | nih.govnih.gov |

Antimycobacterial Activity, particularly against Mycobacterium tuberculosis (e.g., H37Rv, H37Ra strains)

A significant area of investigation for pyrazine analogues is their potential as antimycobacterial agents, driven by the importance of pyrazinamide (B1679903) in tuberculosis treatment. nih.gov Several studies have focused on evaluating these compounds against Mycobacterium tuberculosis, including the H37Rv and H37Ra strains.

A series of (E)-4-((2-(pyrazine-2-carbonyl) hydrazineylidene)methyl)phenyl benzenesulfonate (B1194179) derivatives were tested against the M. tuberculosis H37Rv strain, with three compounds (T4, T7, and T12) showing promising activity with a MIC of 1.56 µg/mL. nih.gov Another study on pyrazine-2-carbohydrazide derivatives also identified compounds with potent antitubercular activity against the H37Rv strain, with compounds T16 and T19 exhibiting a MIC of 1.56 µg/mL. researchgate.net

N-substituted 3-aminopyrazine-2-carboxamides were evaluated against M. tuberculosis H37Rv, with 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide being the most active compound (MIC = 12.5 µg/mL). nih.gov In a series of amides derived from 6-chloro-, 5-tert-butyl-, or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid showed the highest activity against Mycobacterium tuberculosis, with 72% inhibition. mdpi.com

Furthermore, N-pyrazinoyl substituted amino acids demonstrated significant activity against M. tuberculosis H37Ra. nih.govnih.gov The most active derivative, containing a phenylglycine moiety, had a MIC of less than 1.95 µg/mL. nih.govnih.gov Higher activity was generally observed in derivatives containing L-amino acids and those with greater lipophilicity. nih.govnih.gov

**Table 3: Antimycobacterial Activity of Selected Pyrazine Analogues against *Mycobacterium tuberculosis***

| Compound/Series | Strain | Activity (MIC) | Reference(s) |

|---|---|---|---|

| (E)-4-((2-(pyrazine-2-carbonyl) hydrazineylidene)methyl)phenyl benzenesulfonates (T4, T7, T12) | H37Rv | 1.56 µg/mL | nih.gov |

| Pyrazine-2-carbohydrazide derivatives (T16, T19) | H37Rv | 1.56 µg/mL | researchgate.net |

| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | H37Rv | 12.5 µg/mL | nih.gov |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | M. tuberculosis | 72% inhibition | mdpi.com |

| N-pyrazinoyl substituted amino acids (phenylglycine derivative) | H37Ra | < 1.95 µg/mL | nih.govnih.gov |

Investigation of Molecular Targets and Pathways

Understanding the molecular targets and pathways through which these compounds exert their biological effects is crucial for rational drug design and development.

Enzyme Inhibition Studies (e.g., DprE1, A2B Adenosine (B11128) Receptor Antagonism)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) has emerged as a key target for antitubercular drug discovery. nih.govresearchgate.net DprE1 is an essential enzyme in the synthesis of the mycobacterial cell wall. d-nb.info A novel series of pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold were designed as noncovalent inhibitors of DprE1. nih.gov These compounds are believed to exert their inhibitory effects by forming hydrogen bonds with the critical active site residue Cys387. nih.gov In silico studies supported DprE1 as a potential target for these compounds. researchgate.net

Another area of investigation is the antagonism of adenosine receptors. The A2B adenosine receptor, a G-protein coupled receptor, is involved in various physiological and pathological processes, including inflammation and cancer. nih.govcancer.govwikipedia.org While direct studies on this compound analogues as A2B adenosine receptor antagonists are not specified in the provided context, the broader class of pyrazine derivatives has been explored for interactions with adenosine receptors. science.gov For instance, a dual A2A/A2B adenosine receptor antagonist, M1069, has been shown to counteract adenosine-mediated immunosuppression. nih.gov Antagonism of the A2a and/or A2b receptors has been found to block the cardioprotective effects of adenosine agonist pretreatment. nih.gov

Receptor Binding and Ligand Affinity Assays

Receptor binding and ligand affinity assays are essential for characterizing the interaction of compounds with their molecular targets. While specific binding data for this compound analogues are limited in the provided results, the general approach for pyrazine derivatives has been highlighted. For example, the affinity of pyrazine derivatives for adenosine A2A receptors has been evaluated in mice. science.gov

Molecular docking studies have been employed to understand the binding patterns of novel pyrazine derivatives with their targets. For instance, docking studies of pyrazine hydrazinylidene derivatives with DprE1 suggested potential binding interactions. nih.gov Similarly, molecular docking of nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives with c-Met and VEGFR-2 proteins indicated binding patterns similar to known inhibitors. nih.gov While research on the specific receptor binding properties of pyrazines, particularly concerning nicotinic acetylcholine (B1216132) receptors, is ongoing, some evidence suggests potential interactions through the olfactory nerve rather than direct receptor binding. researchgate.net

Cellular Pathway Modulation Studies

Analogues of this compound, belonging to the broader class of pyrazine and related heterocyclic derivatives, are anticipated to exert their anticancer effects by modulating key cellular pathways that control cell proliferation, survival, and death. Research on structurally related compounds suggests several potential mechanisms of action.

One of the primary mechanisms by which pyrazine derivatives may exhibit anticancer activity is through the induction of apoptosis , or programmed cell death. Studies on various pyrazole (B372694) and pyrazine derivatives have shown their ability to trigger apoptosis through both the intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio. researchgate.net The activation of executioner caspases, such as caspase-3, is a common downstream event leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. nih.gov

Furthermore, analogues of this compound may induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some pyrazoline derivatives have been observed to cause cell cycle arrest in the G0/G1 or G2/M phases of the cell cycle. nih.gov This is often accompanied by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.

Another potential mechanism is the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For example, some pyrazine-containing compounds have been identified as inhibitors of histone acetyltransferases (HATs) like p300/CBP, which are involved in the regulation of gene expression. nih.gov Inhibition of such enzymes can lead to changes in the acetylation of histones and other proteins, ultimately affecting cancer cell viability.

In Vitro Cytotoxicity Profiling for Selectivity Evaluation

The evaluation of in vitro cytotoxicity against various cell lines is a critical step in the development of potential anticancer agents. This profiling helps to determine the potency of the compounds and their selectivity towards cancer cells over normal, healthy cells. For analogues of this compound, cytotoxicity would likely be assessed against a panel of cancer cell lines, with a particular focus on those relevant to common cancers, such as hepatocellular carcinoma (HepG2), and compared against non-cancerous cell lines like Vero (monkey kidney epithelial cells) to gauge selectivity.

Studies on various pyrazine and phenazine (B1670421) derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. For example, certain 2-phenazinamine derivatives have shown potent anticancer activity against HepG2 and other cancer cell lines, with some compounds exhibiting low toxicity towards non-cancerous cells. nih.gov The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates higher potency.

The selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to the IC50 for a cancer cell line, is a crucial metric for evaluating the therapeutic potential of a compound. A higher SI value suggests greater selectivity for cancer cells, which is a desirable characteristic for minimizing side effects in potential therapeutic applications.

Table 1: Illustrative In Vitro Cytotoxicity of Related Pyrazine and Heterocyclic Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| 2-Phenazinamine derivative | HepG2 | Comparable to Cisplatin | nih.gov |

| N-substituted-4-phenylphthalazin-1-amine derivative (Compound 7a) | HepG2 | 13.67 | nih.gov |

| N-substituted-4-phenylphthalazin-1-amine derivative (Compound 7a) | HCT-116 | 5.48 | nih.gov |

| Pyrazoline derivative | HepG2 | Potent Activity | researchgate.net |

| 6-amino-5-cyano-2-thiopyrimidine derivative (Compound 1c) | Leukemia (HL-60) | 0.0034 (as PI3Kδ inhibitor) | nih.gov |

This table is for illustrative purposes and shows data for structurally related heterocyclic compounds, not specifically for this compound analogues, for which specific data is not available.

Assessment of Synergistic Effects with Reference Compounds

The combination of a novel anticancer agent with established reference compounds or other therapeutic agents is a common strategy to enhance efficacy, overcome drug resistance, and potentially reduce dosages and associated toxicities. Analogues of this compound could be investigated for synergistic effects with standard chemotherapeutic drugs.

Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can manifest as an increased cancer cell killing, a lower required dose of one or both agents, or the ability to overcome resistance mechanisms. For instance, plant-derived compounds have been shown to act synergistically with conventional chemotherapeutic agents by modulating various cellular pathways, including those involved in drug resistance. researchgate.net

The assessment of synergistic effects is typically carried out using in vitro cell-based assays where cancer cells are treated with the novel compound, a reference drug, and a combination of both at various concentrations. The results are then analyzed using mathematical models, such as the combination index (CI) method, to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Potential reference compounds for synergistic studies with analogues of this compound could include drugs that target different cellular pathways, such as DNA damaging agents (e.g., cisplatin), topoisomerase inhibitors (e.g., doxorubicin), or targeted therapies relevant to the cancer type being studied. For example, the synergistic effects of various natural substances have been observed in hepatocellular carcinoma cells, indicating the potential for combination therapies in this cancer type. researchgate.net

Structure Activity Relationship Sar Studies of Pyrazine Based Amine Derivatives, with a Focus on the N O Tolyl Moiety

Influence of Substituents on the Pyrazine (B50134) Ring

The pyrazine ring is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. vjs.ac.vn The nature and position of substituents on this ring are critical in determining the compound's pharmacological profile.

Effects of Substitutions at Other Pyrazine Core Positions

The biological activity of pyrazine derivatives is highly sensitive to the substitution pattern on the core ring. Besides the crucial amino group at position 2 and the chloro group at position 6, modifications at other positions (3 and 5) can significantly impact a compound's potency and selectivity. For example, the introduction of various functional groups such as methyl, methoxy, or additional amino groups can alter the molecule's interaction with its target. rsc.org In the related pyridopyrimidine class of compounds, substitutions at various positions on the core heterocyclic structure have been shown to be critical for kinase inhibitory activity. This underscores the principle that each position on the pyrazine ring offers a vector for modification to fine-tune the compound's biological profile.

Impact of the N-Substituent (o-tolyl) on Biological Activity and Selectivity

The N-(o-tolyl) moiety is another defining feature of the compound, playing a significant role in its interaction with biological targets. The nature of the substituent attached to the 2-amino group is a primary determinant of a compound's activity and selectivity.

Analysis of Positional Isomerism of the Tolyl Group (ortho, meta, para)

A critical aspect of SAR studies involves analyzing the effects of positional isomerism. The placement of the methyl group on the phenyl ring—creating ortho, meta, or para isomers—can drastically alter a compound's biological activity. This is because the different positions change the molecule's three-dimensional shape (steric profile) and electronic distribution.

Despite extensive searches, no specific studies comparing the biological activities of the ortho, meta, and para-tolyl isomers of 6-chloro-N-aryl-pyrazin-2-amine have been identified in the public domain. Such a study would be essential to quantify the specific contribution of the ortho-tolyl configuration to the compound's efficacy and selectivity. Without this comparative data, a data table illustrating these differences cannot be constructed.

Interactive Data Table: Positional Isomerism of the Tolyl Group No publicly available data could be found to populate this table.

| Compound | Isomer Position | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 6-Chloro-N-(o-tolyl)pyrazin-2-amine | ortho | Data Not Available |

| 6-Chloro-N-(m-tolyl)pyrazin-2-amine | meta | Data Not Available |

Evaluation of Electronic and Steric Effects of Substituents on the Tolyl Ring

Theoretically, the ortho-tolyl group exerts distinct electronic and steric effects compared to its meta and para isomers. The methyl group is weakly electron-donating, which can influence the electron density of the adjacent phenyl ring. However, the most significant factor is likely steric hindrance. The placement of the methyl group at the ortho position creates a specific spatial arrangement that may either be favorable for fitting into a binding pocket or may force the phenyl ring to adopt a particular torsional angle relative to the pyrazine core. This specific conformation can be crucial for optimal interaction with a target protein, such as a kinase. The steric bulk of the ortho-methyl group can also shield the amino linkage from metabolic enzymes, potentially increasing the compound's half-life. The principles of steric hindrance are known to be critical in determining the properties and reactivity of amines.

Derivatization Strategies of the Amino Group for Enhanced Efficacy

The amino group at the C2 position is a common site for derivatization to enhance efficacy. Medicinal chemists often explore modifications at such sites to improve properties like solubility, cell permeability, or target engagement. Strategies can include acylation, sulfonylation, or the introduction of more complex side chains. For example, in other aminopyrazine series, derivatization of the amino group has been a key strategy to convert initial hits into potent inhibitors. These modifications can introduce new hydrogen bond donors or acceptors, or allow the molecule to access additional sub-pockets within the target's binding site, thereby increasing potency. However, specific examples of derivatization of this compound itself to enhance efficacy are not documented in available literature.

Pharmacophore Modeling for Pyrazine-Based Chemotypes

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. A pharmacophore model for pyrazine-based kinase inhibitors, including compounds like this compound, typically includes several key features that are crucial for binding to the ATP-binding site of a kinase.

These models are often developed based on the structures of known active inhibitors and their co-crystal structures with the target kinase. nih.gov For N-aryl pyrazinamine derivatives, a common pharmacophore model would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring are key hydrogen bond acceptors. They typically form hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many kinase inhibitors and is critical for anchoring the molecule in the ATP-binding site.

Hydrogen Bond Donor: The amine group connecting the pyrazine ring and the aryl moiety acts as a crucial hydrogen bond donor, also interacting with the hinge region of the kinase.

Aromatic/Hydrophobic Regions: The pyrazine ring itself and the N-aryl substituent (the o-tolyl group in this case) provide essential hydrophobic and aromatic interactions. The aryl ring often fits into a hydrophobic pocket within the kinase domain, and the nature of its substituents can fine-tune these interactions. The ortho-methyl group of the tolyl substituent, for example, would be represented as a hydrophobic feature in the pharmacophore model.

An Excluded Volume Sphere: This feature represents a region in space that should not be occupied by the ligand to avoid steric clashes with the protein.

A representative pharmacophore model for a pyrazine-based kinase inhibitor is depicted below, highlighting the key interaction points.

Table 2: Key Features of a Pharmacophore Model for Pyrazine-Based Kinase Inhibitors

| Pharmacophore Feature | Corresponding Chemical Moiety | Interaction Type |

| Hydrogen Bond Acceptor 1 | Pyrazine Nitrogen (N1) | Hydrogen bond with kinase hinge region |

| Hydrogen Bond Acceptor 2 | Pyrazine Nitrogen (N4) | Hydrogen bond with kinase hinge region |

| Hydrogen Bond Donor | Amine (-NH-) | Hydrogen bond with kinase hinge region |

| Hydrophobic/Aromatic Region 1 | Pyrazine Ring | Hydrophobic/Aromatic interactions |

| Hydrophobic/Aromatic Region 2 | N-Aryl Ring (e.g., o-tolyl) | Hydrophobic/Aromatic interactions |

The development and application of such pharmacophore models are instrumental in virtual screening campaigns to identify novel pyrazine-based kinase inhibitors from large chemical databases. nih.gov By searching for molecules that match the spatial arrangement of these key features, researchers can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Computational Chemistry and Molecular Modeling Studies of 6 Chloro N O Tolyl Pyrazin 2 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed analysis of electronic structure, reactivity, and conformational preferences.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO)

The electronic character of a molecule is dictated by the arrangement of its electrons in various molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net

In a study of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which share the N-(pyrazin-2-yl) moiety, DFT calculations were used to determine these parameters. mdpi.com The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. mdpi.com

For a related compound, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide , DFT calculations revealed a HOMO-LUMO energy gap of 0.834 eV. researchgate.net This relatively small energy gap suggests a high degree of chemical reactivity and charge transfer potential within the molecule. researchgate.net The HOMO was found to be delocalized over the entire molecule except for the iodine, chlorine, and methyl groups, while the LUMO was primarily localized on the pyrazine (B50134) ring. researchgate.net

Such analyses for 6-Chloro-N-(o-tolyl)pyrazin-2-amine would similarly map its reactive sites. The electron-donating o-tolyl group and the electron-withdrawing chloro-pyrazine core would significantly influence the energies and distributions of the HOMO and LUMO, thereby defining its electronic behavior and interaction potential.

Table 1: Frontier Molecular Orbital (FMO) Parameters for a Pyrazine Carboxamide Analog

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | DFT/B3LYP | Data not specified | Data not specified | 0.834 |

Source: Adapted from DFT studies on pyrazine carboxamide derivatives. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For pyrazine derivatives, the nitrogen atoms of the pyrazine ring are expected to be regions of negative potential, making them potential hydrogen bond acceptors. researchgate.net In the case of this compound, the amine proton would be a region of high positive potential, acting as a hydrogen bond donor. The chlorine atom would also contribute to the electrophilic character of the pyrazine ring. An MEP analysis would provide a detailed map of these reactive sites, crucial for understanding intermolecular interactions, such as those with a biological target. researchgate.net

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. mdpi.com This is particularly important for flexible molecules like this compound, which has rotational freedom around the C-N bonds linking the pyrazine and tolyl rings.

Computational methods can perform a potential energy scan by systematically rotating specific dihedral angles to map the energy landscape. mdpi.com This process identifies the low-energy, stable conformers. Subsequent geometry optimization calculations refine these structures to find the global energy minimum, which represents the most probable conformation of the molecule in its ground state. mdpi.comnih.gov Understanding the preferred conformation is a prerequisite for meaningful molecular docking studies, as it determines how the ligand will fit into a receptor's binding site. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design.

Prediction of Ligand-Target Binding Modes and Interactions

Docking algorithms place the ligand into the binding site of a target protein in various orientations and conformations, scoring each pose based on a force field. This process predicts the most likely binding mode and reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.govnih.gov

In studies of pyrazine-linked compounds targeting histone deacetylases (HDACs), docking revealed that the pyrazine linker group fits into a hydrophobic tunnel, forming π-π interactions with phenylalanine residues. nih.gov Similarly, docking studies of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide against the anti-inflammatory transient receptor potential cation channel showed potential inhibitory activity. researchgate.netchemrxiv.org For this compound, docking could be used to screen potential protein targets and predict its binding orientation. The pyrazine ring, the tolyl group, and the chloro-substituent would all play critical roles in forming specific interactions within a binding pocket.

Table 2: Illustrative Molecular Docking Results for Pyrazoline Analogs

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Pyrazoline Analog 3g | Butyrylcholinesterase (BChE) | - | Specific residues not detailed |

| Pyrazoline Analog 3f | Acetylcholinesterase (AChE) | - | Specific residues not detailed |

Source: Data from studies on pyrazoline derivatives showing binding to cholinesterase enzymes, illustrating the type of data obtained from docking studies. nih.gov

Calculation of Binding Affinities and Free Energies

While docking can predict binding modes, accurately estimating the binding affinity (the strength of the interaction) is more challenging. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to refine and rescore docking results. nih.gov These methods calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov

These calculations provide a more quantitative prediction of binding affinity, which can be used to rank different compounds and prioritize them for synthesis and experimental testing. nih.gov For instance, the binding free energies of pyrimidine (B1678525) derivatives have been calculated to range from -9.2 to -10.0 kcal/mol for their target enzyme. researchgate.net Similar calculations for this compound and its analogs would be essential for evaluating their potential as inhibitors for a given biological target.

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. In the context of drug design, MD simulations can elucidate the dynamic interactions between a ligand, such as a this compound analogue, and its protein target. This approach offers a more realistic representation of the biological system compared to static docking models by considering the flexibility of both the ligand and the protein.

The process involves placing the ligand-protein complex in a simulated physiological environment, typically a box of water molecules and ions. The forces between the atoms are then calculated using a force field, and Newton's laws of motion are applied to simulate their movements over a specific period, often ranging from nanoseconds to microseconds.

Key insights gained from MD simulations include:

Binding Stability: MD simulations can predict the stability of the ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess whether the ligand remains securely in the binding pocket.

Interaction Footprint: These simulations reveal the specific amino acid residues that form crucial and persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. This information is vital for understanding the basis of molecular recognition.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic adjustments, providing a deeper understanding of the induced-fit mechanism.

Binding Free Energy Calculations: Techniques such as Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy of a ligand to its target. nih.gov This allows for a quantitative comparison of the binding affinities of different analogues and helps in identifying which interactions (e.g., electrostatic, van der Waals) contribute most significantly to binding. nih.gov For instance, studies on analogues of other amino-heterocyclic compounds have shown that higher binding affinity is often favored by specific electrostatic interactions and solvation contributions. nih.gov

A hypothetical summary of MD simulation results for a pyrazin-2-amine analogue targeting a specific kinase might look like the following table.

| Analogue | Average RMSD (Å) | Key Interacting Residues | Predicted Binding Free Energy (kcal/mol) |

| Analogue A | 1.5 | MET793, LEU718, CYS797 | -45.8 |

| Analogue B | 2.8 | LEU718, VAL726 | -32.1 |

| Analogue C | 1.7 | MET793, GLY796, LEU844 | -42.5 |

This table represents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. brieflands.com For analogues of this compound, QSAR models can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery.

The development of a QSAR model involves several steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is collected. brieflands.com

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., lipophilicity, molecular weight), electronic properties (e.g., HOMO/LUMO energies), and topological features. brieflands.com

Model Building: Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. brieflands.com

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Studies on pyrazine derivatives have demonstrated that their biological activity is strongly correlated with their structural properties. brieflands.com For example, QSAR studies on pyrazine-2-carboxylic acid amides have highlighted the importance of lipophilicity for their biological effects. brieflands.com Similarly, computational studies on other pyrazine conjugates have successfully used QSAR to support observed biological properties. nih.gov

A typical QSAR study might identify several key descriptors that influence the activity of a series of compounds.

| Descriptor | Description | Correlation with Activity |

| LogP | Octanol-water partition coefficient | Positive (higher lipophilicity increases activity) |

| Molecular Weight | Total mass of the molecule | Negative (larger molecules may have lower activity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Positive (influences electron-accepting ability) |

| Number of H-bond Donors | Count of hydrogen bond donors | Negative (fewer donors may improve membrane crossing) |

This table illustrates the types of descriptors and their potential influence in a QSAR model.

Virtual Screening Techniques for Identifying Novel Analogues

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This technique is particularly useful for discovering novel analogues of this compound with potentially different scaffolds or improved properties. There are two main approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the common structural features of these active molecules. The library of compounds is then screened to find molecules that match this pharmacophore.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the protein target is known, SBVS can be employed. This approach uses molecular docking to predict how each compound in a database will bind to the target's active site. nih.gov The compounds are then ranked based on a scoring function that estimates their binding affinity.

The process for SBVS typically involves these steps:

Target Preparation: The 3D structure of the protein is prepared, which may involve adding hydrogen atoms and assigning charges.

Database Preparation: A large database of compounds, such as the Available Chemicals Directory (ACD) or the MDL Drug Data Report (MDDR), is prepared for docking. nih.gov

Molecular Docking: Each compound in the database is "docked" into the binding site of the target protein. The docking program samples many possible conformations and orientations of the ligand.

Hit Selection: The top-scoring compounds are selected as "hits" for further investigation. These hits are then often subjected to experimental testing to confirm their activity. nih.gov

Virtual screening has been successfully used to identify novel inhibitors for various targets. nih.gov For instance, studies on pyrimidin-2-amine derivatives, which are structurally related to pyrazin-2-amines, have used docking to evaluate potential inhibitors. irphouse.com The results of a virtual screening campaign are often a list of hit compounds with diverse chemical structures.

| Hit Compound ID | Scaffold Type | Docking Score | Key Predicted Interactions |

| ZINC12345678 | Pyrimidine | -9.8 | H-bond with backbone NH of MET793 |

| ZINC87654321 | Quinazoline | -9.5 | Pi-stacking with PHE856 |

| ZINC24681357 | Pyrido-pyrimidine | -9.2 | H-bond with side chain of LYS745 |

This table provides a hypothetical example of a virtual screening hit list.

Future Research Directions and Innovations in 6 Chloro N O Tolyl Pyrazin 2 Amine Research

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of pyrazine (B50134) derivatives is a well-established area of organic chemistry, but there is a continuous drive towards more sustainable and efficient methods. researchgate.net Traditional methods often require harsh conditions or catalysts that are not environmentally friendly. Future research on the synthesis of 6-Chloro-N-(o-tolyl)pyrazin-2-amine could focus on adapting modern, greener approaches that have been successfully applied to other pyrazine derivatives.

Key areas for development include:

Catalyst Innovation: Exploring the use of earth-abundant metal catalysts or metal-free catalytic systems to replace precious metal catalysts like palladium, which are often used in cross-coupling reactions to form C-N bonds. mdpi.com

One-Pot Reactions: Designing multi-component, one-pot reaction sequences to reduce solvent waste, energy consumption, and purification steps.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and efficient synthesis, particularly for reactions that are difficult to control in batch processes. rsc.org

Photoredox Catalysis: Employing light-mediated reactions, which can often proceed under mild conditions and enable novel bond formations. rsc.org

| Synthetic Strategy | Potential Advantages for Pyrazine Synthesis |

| Palladium-catalyzed C-H/C-H cross-coupling | Allows for direct coupling of C-H bonds, reducing the need for pre-functionalized starting materials. mdpi.com |

| Nickel-catalyzed Kumada–Corriu cross-coupling | Utilizes a more earth-abundant catalyst for forming carbon-carbon bonds. mdpi.com |

| Microwave-assisted synthesis | Can significantly reduce reaction times and improve yields. |

| Use of greener solvents | Reduces the environmental impact of the synthetic process. |

Identification and Validation of Novel Biological Targets

The pyrazine core is present in drugs targeting a wide array of biological pathways. mdpi.com For instance, pyrazine derivatives have been developed as inhibitors of kinases, proteasomes, and enzymes involved in DNA damage repair. mdpi.comnih.govresearchgate.net A critical future direction for this compound is the systematic screening against a diverse panel of biological targets to uncover novel therapeutic applications.

Computational methods can play a significant role in this process. "Target fishing," a process that uses the structure of a compound to predict its potential biological targets, can be employed to prioritize experimental screening efforts. mdpi.com For example, in silico docking studies could predict the binding affinity of this compound to various enzyme active sites. mdpi.comnih.gov Targets identified through computational screening would then require validation through in vitro biochemical and cellular assays.

Potential target classes for exploration, based on activities of other pyrazine derivatives, include: